![molecular formula C16H12N2O2S2 B2632858 (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865183-10-4](/img/structure/B2632858.png)
(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Description
(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H12N2O2S2 and its molecular weight is 328.4. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Details : Researchers have investigated the effectiveness of this compound as a corrosion inhibitor in 0.5 M HCl solution. Electrochemical, surface, and theoretical calculation techniques were employed to study its inhibitory properties .
- Details : The compound’s unique structure, with a benzothiazole and thiophene moiety, makes it valuable for constructing more complex molecules. It can serve as a precursor in the synthesis of various organic compounds .
- Details : The presence of heterocyclic rings (benzothiazole and thiophene) in this compound suggests potential bioactivity. Researchers may explore its derivatives for antiviral, antibacterial, or antitumor properties .
- Details : Thiophene-based compounds are known for their semiconducting properties. This compound could find applications in organic electronics, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) .
- Details : Researchers might use modified versions of this compound as fluorescent probes or imaging agents to study cellular processes or protein interactions .
- Details : The presence of functional groups (such as the thiazole and carboxamide) makes this compound suitable for coordinating with transition metals. It could serve as a ligand in catalytic reactions .
- Details : The compound’s structural features can be used to design pharmacophores for virtual screening against specific drug targets. Computational methods can identify potential binding sites and interactions .
- Details : Researchers can explore the electronic structure, stability, and reactivity of this compound using quantum chemical methods. Density functional theory (DFT) calculations can provide insights into its properties .
Corrosion Inhibition
Organic Synthesis
Medicinal Chemistry
Material Science
Chemical Biology
Catalysis
Pharmacophore Design
Theoretical Chemistry
properties
IUPAC Name |
N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c1-3-8-18-12-7-6-11(20-2)10-14(12)22-16(18)17-15(19)13-5-4-9-21-13/h1,4-7,9-10H,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBFBJMMDAERQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide |
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